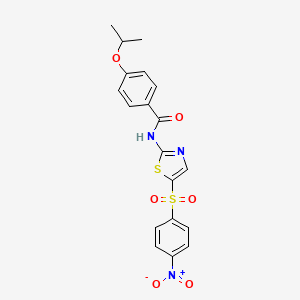

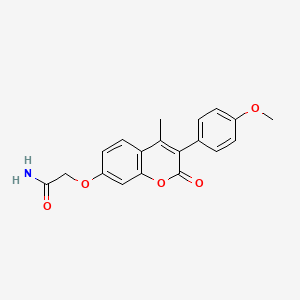

![molecular formula C16H19N5O4 B2738235 (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396713-25-9](/img/structure/B2738235.png)

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a tetrazole ring, a methoxyphenyl group, and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a simple and efficient method for the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones is described by the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles .Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group is a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been used in the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones .Aplicaciones Científicas De Investigación

Synthesis and Biolubricant Applications

The synthesis of novel compounds derived from oleic acid, featuring the 1,4-dioxaspiro framework, has shown potential applications as biolubricants. These compounds are synthesized via a sonochemical method, indicating the versatility of the 1,4-dioxaspiro structure in developing environmentally friendly lubricants with desirable physicochemical properties (Kurniawan et al., 2017).

Pharmacological Studies

Studies on compounds with the 1,4-dioxaspiro[4.5]decane motif, such as BMY 7378, highlight their pharmacological relevance, particularly in the context of adrenoceptors and serotonin receptors. This underscores the potential therapeutic applications of such structures in treating conditions related to these receptor systems (Goetz et al., 1995).

Chemical Synthesis and Oxidative Stress

Compounds related to (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone have been explored for their synthesis methods and biological activities, including anti-stress oxidative properties. This indicates a broad interest in their chemical properties and potential biomedical applications (Largeron & Fleury, 1998).

Drug Metabolism and Pharmacokinetics

The metabolism of compounds featuring strained rings, such as spiro-azetidine and related derivatives, in biological systems, provides insights into their pharmacokinetic properties and potential as drug candidates. Such studies are crucial for understanding the biocompatibility and safety profiles of new therapeutic agents (Li et al., 2019).

Fungicidal and Antimicrobial Activities

Derivatives containing the spiro[4.5]decane core structure have been designed and synthesized with notable fungicidal and antimicrobial activities. This suggests the potential of such compounds in agricultural and pharmaceutical applications as new agents to combat fungal diseases and microbial infections (Yu et al., 2017).

Propiedades

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-23-13-4-2-12(3-5-13)21-18-14(17-19-21)15(22)20-8-6-16(7-9-20)24-10-11-25-16/h2-5H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSAVCKBIZGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)

![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)

![4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide](/img/structure/B2738157.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)

![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2738167.png)

![N-(2,6-difluorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2738172.png)